3-(Azetidin-3-yl)propan-1-ol 3-(Azetidin-3-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.: 1379377-40-8
VCID: VC5812195
InChI: InChI=1S/C6H13NO/c8-3-1-2-6-4-7-5-6/h6-8H,1-5H2
SMILES: C1C(CN1)CCCO
Molecular Formula: C6H13NO
Molecular Weight: 115.176

3-(Azetidin-3-yl)propan-1-ol

CAS No.: 1379377-40-8

Cat. No.: VC5812195

Molecular Formula: C6H13NO

Molecular Weight: 115.176

* For research use only. Not for human or veterinary use.

3-(Azetidin-3-yl)propan-1-ol - 1379377-40-8

Specification

CAS No. 1379377-40-8
Molecular Formula C6H13NO
Molecular Weight 115.176
IUPAC Name 3-(azetidin-3-yl)propan-1-ol
Standard InChI InChI=1S/C6H13NO/c8-3-1-2-6-4-7-5-6/h6-8H,1-5H2
Standard InChI Key BFNCRQNQIOVYBQ-UHFFFAOYSA-N
SMILES C1C(CN1)CCCO

Introduction

Structural Characteristics and Molecular Profile

The molecular structure of 3-(Azetidin-3-yl)propan-1-ol comprises an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) attached to a three-carbon alcohol chain. Key structural features include:

  • Azetidine Ring: The ring introduces steric strain due to its small size, enhancing reactivity in nucleophilic substitutions .

  • Propanol Moiety: The primary alcohol group (-OH) at the terminal carbon enables hydrogen bonding and participation in esterification or oxidation reactions .

The compound’s SMILES notation (C1C(CN1)CCCO\text{C1C(CN1)CCCO}) and InChIKey (BFNCRQNQIOVYBQ-UHFFFAOYSA-N\text{BFNCRQNQIOVYBQ-UHFFFAOYSA-N}) confirm its connectivity and stereochemical properties . Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]+116.10700123.8
[M+Na]+138.08894129.2
[M+NH4]+133.13354127.7
[M+K]+154.06288126.0

These values are critical for mass spectrometry-based identification and quantification in complex matrices .

Synthesis and Manufacturing Pathways

Hydrogenation-Based Synthesis

A patented route involves the hydrogenation of 3-[4-(1-benzylazetidin-3-yl)piperazinyl]propan-1-ol hydrochloride under catalytic conditions . Key steps include:

  • Dissolving the benzyl-protected precursor in methanol.

  • Adding palladium hydroxide on carbon as a catalyst.

  • Subjecting the mixture to hydrogen gas (40 psi) at 60°C for 72 hours.

  • Acidifying with hydrogen chloride to yield the final product as a hydrochloride salt .

This method emphasizes the importance of protecting groups and catalytic hydrogenation in azetidine chemistry.

Cyclization Strategies

Alternative approaches leverage epoxide-opening reactions. For example, 2-(chloromethyl)oxirane reacts with benzylamine to form 1-benzylazetidin-3-ol, which undergoes subsequent deprotection and functionalization . While this pathway initially targets Baricitinib intermediates, analogous steps could be adapted for 3-(Azetidin-3-yl)propan-1-ol by modifying the starting materials .

Physicochemical Properties

The compound’s physicochemical profile is influenced by its hybrid structure:

  • Solubility: Moderate solubility in polar solvents (e.g., methanol, ethanol) due to the hydroxyl group, with limited solubility in non-polar solvents .

  • Stability: The azetidine ring is prone to ring-opening under acidic conditions, necessitating careful pH control during storage .

  • Boiling Point: Estimated at 250–270°C based on analogous azetidine derivatives.

Chemical Reactivity and Derivative Formation

The compound participates in characteristic reactions of both alcohols and azetidines:

  • Esterification: Reacts with acyl chlorides to form esters, enhancing lipophilicity for drug delivery applications.

  • Oxidation: The primary alcohol can be oxidized to a carboxylic acid using agents like chromium trioxide, though over-oxidation risks degrading the azetidine ring.

  • Nucleophilic Substitution: The nitrogen in the azetidine ring acts as a nucleophile, enabling alkylation or arylation reactions .

Notably, the hydrochloride salt form (C6H13NOHCl\text{C}_6\text{H}_{13}\text{NO} \cdot \text{HCl}) improves stability and crystallinity, facilitating purification .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing complex molecules. For example, Baricitinib—a JAK inhibitor—relies on azetidine-containing intermediates for its anti-inflammatory activity .

Prodrug Development

Functionalization of the hydroxyl group enables the creation of prodrugs with improved bioavailability. Ester prodrugs, for instance, enhance absorption through lipid membranes.

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